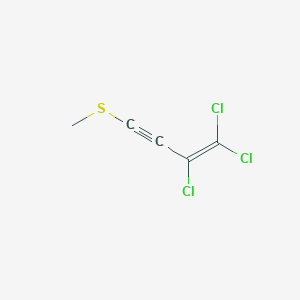
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is an organic compound with the molecular formula C5H5Cl3S It is characterized by the presence of three chlorine atoms, a methylsulfanyl group, and a but-1-en-3-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced separation techniques such as distillation and crystallization is common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-ene
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-yne
- 1,1,2-Trichloro-4-(ethylsulfanyl)but-1-en-3-yne
Uniqueness
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is unique due to the presence of both chlorine atoms and a methylsulfanyl group on a but-1-en-3-yne backbone.
Properties
CAS No. |
62897-11-4 |
|---|---|
Molecular Formula |
C5H3Cl3S |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
1,1,2-trichloro-4-methylsulfanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H3Cl3S/c1-9-3-2-4(6)5(7)8/h1H3 |
InChI Key |
YTLZDXWUVIKGBN-UHFFFAOYSA-N |
Canonical SMILES |
CSC#CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


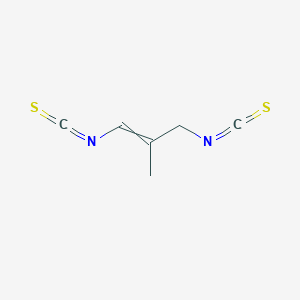
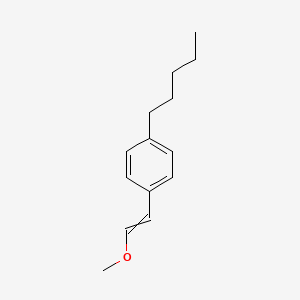
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
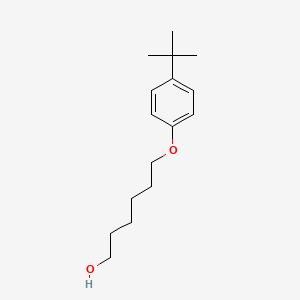
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
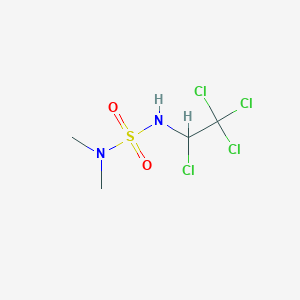
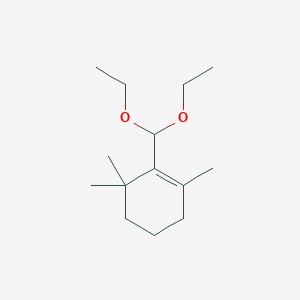

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
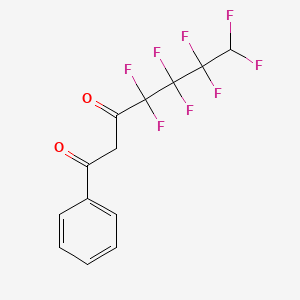
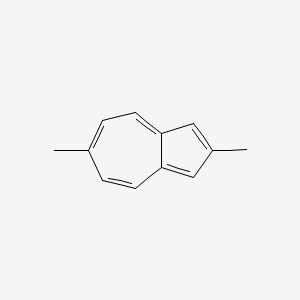
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

